molecular formula C10H20N4S B14271846 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole CAS No. 134672-38-1

5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole

Cat. No.: B14271846
CAS No.: 134672-38-1
M. Wt: 228.36 g/mol
InChI Key: FCGWNSITVOQCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound features a hexylsulfanyl group attached to a propyl chain, which is then connected to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole typically involves the reaction of a suitable alkyl halide with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring or the alkyl chain.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles or alkyl derivatives.

Scientific Research Applications

5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

134672-38-1

Molecular Formula

C10H20N4S

Molecular Weight

228.36 g/mol

IUPAC Name

5-(3-hexylsulfanylpropyl)-2H-tetrazole

InChI

InChI=1S/C10H20N4S/c1-2-3-4-5-8-15-9-6-7-10-11-13-14-12-10/h2-9H2,1H3,(H,11,12,13,14)

InChI Key

FCGWNSITVOQCGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCC1=NNN=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.